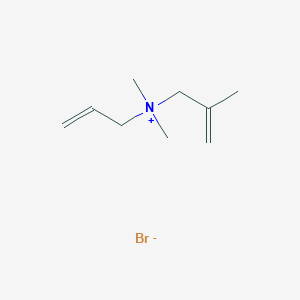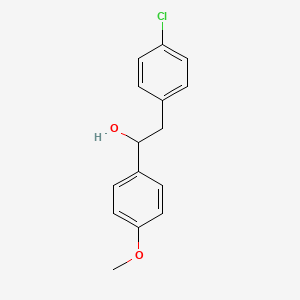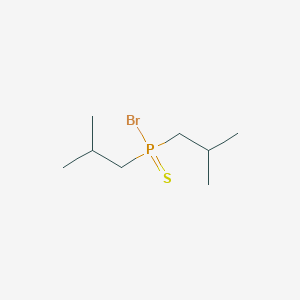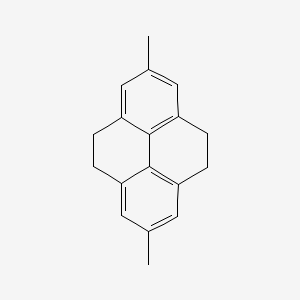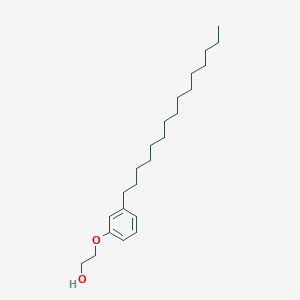
2-(3-Pentadecylphenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Pentadecylphenoxy)ethanol is an organic compound that belongs to the class of phenolic lipids. It is derived from 3-pentadecylphenol, which is a component of cashew nut-shell liquid (CNSL). This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Pentadecylphenoxy)ethanol can be synthesized through the ethoxylation of 3-pentadecylphenol with ethylene oxide. The reaction is typically base-catalyzed, using catalysts such as potassium hydroxide or sodium hydroxide. The reaction conditions involve heating the mixture to a temperature that facilitates the reaction, usually around 100°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of 3-pentadecylphenol with ethylene oxide in the presence of an alkaline catalyst. The process is carried out in a controlled environment to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Pentadecylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenolic ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like tosyl chloride in pyridine can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
2-(3-Pentadecylphenoxy)ethanol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents and emulsifiers .
Mechanism of Action
The mechanism of action of 2-(3-Pentadecylphenoxy)ethanol involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in industrial applications where emulsification is required .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: Another phenolic compound with similar surfactant properties.
Cardanol: A component of CNSL with similar chemical structure and properties.
Nonylphenol: A phenolic compound used in industrial applications.
Uniqueness
2-(3-Pentadecylphenoxy)ethanol is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain phenolic compounds. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction .
Properties
CAS No. |
5287-66-1 |
|---|---|
Molecular Formula |
C23H40O2 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
2-(3-pentadecylphenoxy)ethanol |
InChI |
InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(21-22)25-20-19-24/h15,17-18,21,24H,2-14,16,19-20H2,1H3 |
InChI Key |
LBCIAADYQIDNCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCCO |
Related CAS |
40160-92-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
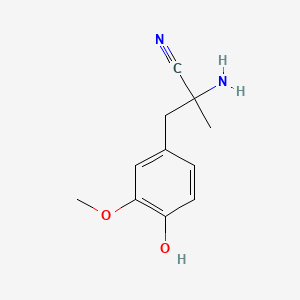
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)

![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)

